2-(Ethylamino)-4-(4-hydroxyanilino)-4-oxobutanoic acid
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Overview
Description
2-(Ethylamino)-4-(4-hydroxyanilino)-4-oxobutanoic acid is an organic compound with a complex structure, featuring both an ethylamino group and a hydroxyanilino group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-4-(4-hydroxyanilino)-4-oxobutanoic acid typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The process often involves:
Formation of the Ethylamino Group: This step can be achieved through the reaction of ethylamine with a suitable precursor.
Introduction of the Hydroxyanilino Group: This involves the reaction of aniline derivatives with appropriate reagents to introduce the hydroxy group.
Coupling Reactions: The intermediate compounds are then coupled under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-4-(4-hydroxyanilino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the butanoic acid backbone can be reduced to form alcohols.
Substitution: The amino and hydroxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogenating agents and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
2-(Ethylamino)-4-(4-hydroxyanilino)-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-4-(4-hydroxyanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The ethylamino and hydroxyanilino groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylamino)-4-(4-hydroxyanilino)-4-oxobutanoic acid
- 2-(Propylamino)-4-(4-hydroxyanilino)-4-oxobutanoic acid
- 2-(Ethylamino)-4-(4-methoxyanilino)-4-oxobutanoic acid
Uniqueness
2-(Ethylamino)-4-(4-hydroxyanilino)-4-oxobutanoic acid is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both ethylamino and hydroxyanilino groups allows for versatile interactions and reactions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(ethylamino)-4-(4-hydroxyanilino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-2-13-10(12(17)18)7-11(16)14-8-3-5-9(15)6-4-8/h3-6,10,13,15H,2,7H2,1H3,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGSLLKTUAEIJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC(=O)NC1=CC=C(C=C1)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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